Quantified Antagonism of Vasopressin-Induced Vasoconstriction in Rat Mesenteric Arteries
In an ex vivo model of rat mesenteric arterial beds, Dp[Tyr(methyl)2,Arg8]-Vasopressin ([deamino-Pen1,Tyr(Me)2,Arg8]vasopressin) inhibited the direct vasoconstrictor action of [Arg8]vasopressin at a concentration range of 15-45 nM [1]. This effect was compared to a selective V1A antagonist (SR 49,059) which was active at 1-3 nM. The study shows that both V1A and non-selective V1A/B/OT antagonists block the direct vasoconstriction.
| Evidence Dimension | Inhibition of [Arg8]vasopressin-induced vasoconstriction |
|---|---|
| Target Compound Data | 15-45 nM (concentration range) |
| Comparator Or Baseline | SR 49,059 (selective V1A antagonist): 1-3 nM (concentration range) |
| Quantified Difference | Target compound is less potent than the selective V1A antagonist in this specific assay. |
| Conditions | Rat isolated perfused mesenteric artery preparation, ex vivo |
Why This Matters
This data allows users to select the appropriate antagonist based on the required potency and receptor selectivity profile for vascular studies.
- [1] Heinemann, A., et al. (1998). Lack of effect of a selective vasopressin V1A receptor antagonist SR 49,059, on potentiation by vasopressin of adrenoceptor-mediated pressor responses in the rat mesenteric arterial bed. British Journal of Pharmacology, 125(7), 1435-1442. View Source
